ARN25068

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

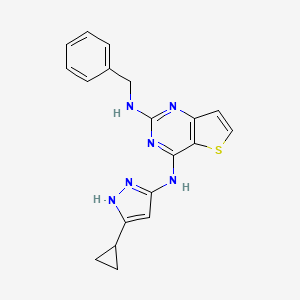

Fórmula molecular |

C19H18N6S |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C19H18N6S/c1-2-4-12(5-3-1)11-20-19-21-14-8-9-26-17(14)18(23-19)22-16-10-15(24-25-16)13-6-7-13/h1-5,8-10,13H,6-7,11H2,(H3,20,21,22,23,24,25) |

Clave InChI |

TVUWQDLBEOZVOU-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CC(=NN2)NC3=NC(=NC4=C3SC=C4)NCC5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

The Multi-Pronged Approach of ARN25068 in Targeting Tau Pathology: A Technical Overview

For Immediate Release

Genoa, Italy – November 21, 2025 – ARN25068 has emerged as a significant small molecule inhibitor in the landscape of neurodegenerative disease research, particularly for its potential in addressing tauopathies such as Alzheimer's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines the core inhibitory activities, summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism and the experimental workflows.

Core Mechanism of Action: Triple Kinase Inhibition

This compound functions as a potent, ATP-competitive inhibitor of three key protein kinases implicated in the hyperphosphorylation of the tau protein: Glycogen Synthase Kinase-3β (GSK-3β), FYN proto-oncogene, Src family tyrosine kinase (FYN), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] The dysregulation of these kinases is a central pathological feature in tauopathies, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][4][5]

By competitively binding to the ATP-binding sites of these kinases, this compound effectively blocks the transfer of phosphate groups to the tau protein.[1][3] This reduction in tau phosphorylation is believed to restore tau's normal function in stabilizing microtubules, thereby mitigating the downstream neurotoxic effects of tau aggregation.[1][2][3][4][5]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GSK-3β and FYN, with a more moderate activity against DYRK1A. The data from multiple studies are summarized below for comparative analysis.

| Target Kinase | Enzymatic Radiometric Assay IC50 (nM) | Cellular NanoBRET™ Assay IC50 (nM) | Reference |

| GSK-3β | 5 | 9.65 | [1] |

| FYN | 3 | 91.1 | [1] |

| DYRK1A | 903 | Not Reported | [2] |

| Target Kinase | Reported IC50 (nM) | Reference |

| GSK-3β | 4.2 | [2] |

| FYN | 2.2 | [2] |

Note: Discrepancies in IC50 values can be attributed to different experimental conditions and assay formats.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway targeted by this compound, leading to a reduction in tau hyperphosphorylation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Enzymatic Radiometric Kinase Assay

This assay directly measures the catalytic activity of the target kinases and the inhibitory effect of this compound.

Principle: This method quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (GSK-3β, FYN, or DYRK1A), a specific substrate peptide, radiolabeled ATP, and a buffer solution with necessary cofactors (e.g., Mg²⁺).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at a controlled temperature (typically 30°C or 37°C) for a defined period to allow for phosphorylation.

-

Reaction Termination: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

-

Washing: The unbound radiolabeled ATP is washed away from the substrate.

-

Quantification: The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. cells-online.com [cells-online.com]

- 2. innoprot.com [innoprot.com]

- 3. innoprot.com [innoprot.com]

- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]

ARN25068: A Triple Inhibitor of GSK-3β, FYN, and DYRK1A for Tau-Related Neurodegenerative Disorders

An In-depth Technical Guide

Introduction

Neurodegenerative disorders such as Alzheimer's disease (AD) and frontotemporal lobar degeneration are often characterized by the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. The intricate signaling pathways governing tau phosphorylation involve multiple protein kinases, making a multi-target therapeutic approach a promising strategy. This whitepaper details the profile of ARN25068, a potent small molecule identified as a triple inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), three key kinases implicated in tau pathology.[1][2][3][4][5]

This compound emerges as a promising lead compound for the development of disease-modifying therapies for tauopathies. Its ability to concurrently inhibit three crucial kinases involved in the tau phosphorylation cascade presents a significant advantage over single-target inhibitors. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its target kinases was determined through rigorous enzymatic and cellular assays. The quantitative data are summarized in the tables below for clear comparison.

Table 1: Enzymatic Inhibition of Target Kinases by this compound

| Target Kinase | Assay Type | IC50 (nM) |

| GSK-3β | Enzymatic Radiometric Assay | 5 |

| FYN | Enzymatic Radiometric Assay | 3 |

| DYRK1A | Not Specified in Detail | 887 |

Source: Demuro et al., 2022[2]

Table 2: Cellular Target Engagement of this compound

| Target Kinase | Assay Type | IC50 (nM) |

| GSK-3β | NanoBRET Target Engagement Cellular Kinase Assay | 9.65 |

| FYN | NanoBRET Target Engagement Cellular Kinase Assay | 91.1 |

Source: Demuro et al., 2022[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the inhibitory activity of this compound.

Enzymatic Radiometric Assay for GSK-3β and FYN

This assay quantifies the inhibitory potency of this compound on the enzymatic activity of GSK-3β and FYN by measuring the incorporation of radiolabeled phosphate into a substrate.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing the respective kinase (GSK-3β or FYN), a suitable substrate (e.g., a specific peptide), and [γ-³³P]ATP is prepared.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the kinase in the reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate or ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of non-radiolabeled ATP and EDTA.

-

Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the free [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate.

-

Washing: The filter paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-³³P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Cellular Kinase Assay for GSK-3β and FYN

This live-cell assay measures the ability of this compound to bind to GSK-3β and FYN within a cellular environment. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a vector encoding either GSK-3β or FYN fused to NanoLuc® luciferase.

-

Cell Seeding: The transfected cells are seeded into multi-well plates.

-

Compound and Tracer Addition: this compound at various concentrations and a cell-permeable fluorescent tracer that binds to the active site of the kinase are added to the cells.

-

Incubation: The cells are incubated to allow the compound and tracer to reach equilibrium with the target kinase.

-

Lysis and Substrate Addition: A lytic reagent containing the NanoLuc® substrate is added to the wells.

-

BRET Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by this compound results in a decrease in the BRET signal. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined from a dose-response curve.

Tau Phosphorylation Assay in U2OS Cells

This cellular assay assesses the functional effect of this compound on tau phosphorylation. It utilizes a U2OS cell line stably expressing a fluorescently tagged tau protein (Tau0N4R-TM-tGFP), which allows for the visualization of microtubule bundles. The formation of these bundles is dependent on the phosphorylation state of tau.

Methodology:

-

Cell Culture: U2OS cells stably expressing Tau0N4R-TM-tGFP are cultured in appropriate media.

-

Cell Seeding: Cells are seeded onto plates suitable for high-content imaging.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 6 hours). A known GSK-3β inhibitor, such as LiCl, can be used as a positive control.

-

Cell Fixation and Staining: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and the nuclei are counterstained with a fluorescent dye like DAPI.

-

Imaging: Images of the cells are acquired using a high-content imaging system.

-

Image Analysis: Automated image analysis software is used to identify and quantify the formation of microtubule bundles within the cells. The total area or number of bundles per cell is measured.

-

Data Analysis: The effect of this compound on microtubule bundle formation is quantified and compared to vehicle-treated control cells. A reduction in tau phosphorylation by this compound is expected to promote the formation of tau-stabilized microtubule bundles.

Signaling Pathways and Mechanism of Action

The therapeutic rationale for a triple inhibitor of GSK-3β, FYN, and DYRK1A stems from the convergent roles of these kinases in the pathological hyperphosphorylation of tau. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the inhibitory action of this compound.

Caption: this compound inhibits key kinases in the tau phosphorylation pathway.

GSK-3β Signaling in Tau Phosphorylation

GSK-3β is a constitutively active serine/threonine kinase that plays a central role in numerous cellular processes. In the context of neurodegeneration, its dysregulation leads to the hyperphosphorylation of tau at multiple sites.

Caption: GSK-3β signaling leading to tau phosphorylation.

FYN Kinase Signaling in Alzheimer's Disease

FYN, a member of the Src family of non-receptor tyrosine kinases, is implicated in AD pathology through its interaction with both amyloid-beta (Aβ) and tau.[6][7][8] Aβ oligomers can activate FYN, which in turn phosphorylates tau, thereby linking the two hallmark pathologies of AD.[6][7]

Caption: FYN kinase signaling in the context of Alzheimer's disease.

DYRK1A's Role in Tau Phosphorylation

DYRK1A is a dual-specificity kinase that can phosphorylate tau at multiple sites.[9][10][11][12] Importantly, it can also "prime" tau for subsequent phosphorylation by other kinases like GSK-3β, thereby amplifying the hyperphosphorylation cascade.[10]

Caption: DYRK1A's priming role in tau hyperphosphorylation.

Conclusion

This compound represents a significant advancement in the pursuit of effective treatments for tau-related neurodegenerative disorders. Its unique ability to inhibit three key kinases—GSK-3β, FYN, and DYRK1A—offers a multifaceted approach to mitigating the complex pathology of tau hyperphosphorylation. The data and experimental protocols presented in this whitepaper provide a solid foundation for further preclinical and clinical development of this compound and related triple inhibitors. The detailed understanding of its mechanism of action within the intricate signaling networks of the brain underscores the potential of this compound to become a valuable therapeutic agent for patients suffering from these devastating diseases.

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fyn Kinase in Alzheimer's Disease: Unraveling Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]

The Emergence of ARN25068: A Multi-Target Kinase Inhibitor for Tauopathy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, a class of neurodegenerative disorders including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau. The intricate signaling pathways governing tau phosphorylation present a complex challenge for therapeutic intervention. Recently, a novel multi-target inhibitor, ARN25068, has emerged as a promising tool in tauopathy research. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. All quantitative data is summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Mechanism of Action: A Three-Pronged Attack on Tau Phosphorylation

This compound distinguishes itself by simultaneously targeting three key kinases implicated in the pathological hyperphosphorylation of tau: Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] By acting as an ATP-competitive inhibitor at the binding sites of these enzymes, this compound effectively reduces the phosphorylation of tau, thereby promoting the stabilization of microtubule bundles.[1]

The Tau Phosphorylation Cascade

The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies. Several kinases contribute to this process, with GSK-3β, FYN, and DYRK1A playing significant roles.[2][3] GSK-3β directly phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.[4] FYN, a member of the Src family of tyrosine kinases, is also involved in tau pathology.[4] DYRK1A is understood to prime tau for subsequent phosphorylation by other kinases like GSK-3β, amplifying the pathological cascade.[1] The coordinated inhibition of these three kinases by a single compound like this compound represents a rational and potentially more effective therapeutic strategy compared to single-target approaches.[1]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the reported IC50 values, providing a clear comparison of its activity against the target kinases.

| Enzymatic Radiometric Assay | |

| Target Kinase | IC50 (nM) |

| GSK-3β | 5 |

| FYN | 3 |

| DYRK1A | 900 |

| CDK5/p25 | 40 |

| Table 1: Inhibitory activity of this compound in enzymatic radiometric assays.[1] |

| NanoBRET™ Target Engagement Assay (HEK293 cells) | |

| Target Kinase | IC50 (nM) |

| GSK-3β | 9.65 |

| FYN | 91.1 |

| DYRK1A | Low micromolar range |

| Table 2: Cellular target engagement and potency of this compound in NanoBRET™ assays. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the characterization of this compound.

Synthesis of this compound

This compound is synthesized through a two-step process involving sequential nucleophilic aromatic substitutions on 2,4-dichlorothieno[3,2-d]pyrimidine.[1]

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. eubopen.org [eubopen.org]

- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ARN25068 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of specific protein kinases plays a pivotal role in the pathological hyperphosphorylation of tau. This technical guide delves into the therapeutic potential of ARN25068, a novel multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase (FYN), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), all of which are implicated in tau pathology. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in the field of neurodegenerative disease drug discovery.

Introduction

The pathological hyperphosphorylation of the microtubule-associated protein tau is a central event in the pathogenesis of Alzheimer's disease and other tauopathies. This process leads to the destabilization of microtubules, impaired axonal transport, and the formation of neurofibrillary tangles, ultimately contributing to neuronal dysfunction and death. Several kinases have been identified as key players in this pathological cascade, making them attractive targets for therapeutic intervention.

This compound has emerged as a promising small molecule inhibitor with a unique polypharmacological profile, concurrently targeting three key tau-phosphorylating kinases: GSK-3β, FYN, and DYRK1A.[1][2][3][4] By simultaneously modulating these critical nodes in the tau phosphorylation network, this compound presents a compelling multi-target approach aimed at achieving a more potent therapeutic effect compared to single-target agents. This guide summarizes the existing preclinical evidence for this compound and provides detailed insights into the experimental frameworks used for its evaluation.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its target kinases has been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data, highlighting the compound's activity and selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound against Target Kinases

| Target Kinase | Assay Type | IC50 Value | Reference Compound |

| GSK-3β | Enzymatic Radiometric Assay | 4.17 µM | - |

| FYN | Enzymatic Radiometric Assay | 2.17 µM | - |

| GSK-3β | NanoBRET Target Engagement Assay | 9.65 nM | CHIR-99021 |

| FYN | NanoBRET Target Engagement Assay | 91.1 nM | Dasatinib |

| DYRK1A | NanoBRET Target Engagement Assay | 887 nM - 903 nM | - |

Note: The discrepancy in IC50 values between the enzymatic and cell-based assays may be attributed to factors such as cell permeability, off-target effects within the cellular environment, and differences in assay format and conditions.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Enzymatic Radiometric Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

-

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate by the target kinase. Inhibition of the kinase by this compound results in a decrease in substrate phosphorylation, which is quantified by measuring the radioactivity of the substrate.

-

Protocol Outline:

-

The purified recombinant human kinase (GSK-3β or FYN) is incubated with its specific substrate and [γ-³²P]ATP in a suitable reaction buffer.

-

This compound is added at various concentrations to determine its dose-dependent inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

-

The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Target Engagement Cellular Kinase Assay

This cell-based assay measures the binding affinity of this compound to its target kinases within a live cellular environment.[5]

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescently labeled tracer that binds to the kinase's active site is used as the energy acceptor. When the tracer is bound to the kinase-NanoLuc fusion protein, BRET occurs. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, which is proportional to the target engagement of the compound.[5]

-

Protocol Outline:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein (e.g., NanoLuc-GSK-3β, NanoLuc-FYN, or NanoLuc-DYRK1A) using a transfection reagent like FuGENE® HD.

-

Compound and Tracer Addition: Transfected cells are seeded into 384-well plates. A specific NanoBRET™ tracer (e.g., K-4 for FYN, K-10 for DYRK1A) is added to the cells at a concentration near its EC50 value.[6] this compound is then added in a serial dilution to compete with the tracer for binding to the kinase.

-

Incubation: The plates are incubated for a specified time (e.g., 1 hour) at 37°C in a 5% CO₂ incubator to allow for compound entry into the cells and target engagement.[5]

-

Signal Detection: A Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells. The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated, and IC50 values are determined by plotting the BRET ratio against the logarithm of the this compound concentration.

-

Tau Phosphorylation Assay in U2OS Cells

This cellular assay assesses the functional effect of this compound on tau phosphorylation and its subsequent impact on microtubule stability.

-

Principle: The assay utilizes a U2OS (human bone osteosarcoma) cell line that stably expresses a fusion protein of the 0N4R isoform of human tau with a triple mutation (TM) and green fluorescent protein (tGFP) (Tau0N4R-TM-tGFP). Hyperphosphorylation of tau leads to its dissociation from microtubules. Conversely, inhibition of tau-phosphorylating kinases by this compound is expected to reduce tau phosphorylation, promoting its binding to microtubules and the formation of microtubule bundles, which can be visualized and quantified.

-

Protocol Outline:

-

Cell Culture: The Tau0N4R-TM-tGFP U2OS stable cell line is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations for a defined period (e.g., 2 hours). A known GSK-3β inhibitor, such as LiCl, can be used as a positive control.

-

Immunofluorescence Staining: After treatment, cells are fixed and permeabilized. While the tau protein is tagged with GFP, antibodies specific for certain phosphorylated tau epitopes could also be used for more detailed analysis. The cell nuclei are counterstained with a fluorescent dye like DAPI.

-

Image Acquisition: Images are acquired using a high-content imaging system.

-

Image Analysis: Automated image analysis algorithms are used to quantify the formation of microtubule bundles. The extent of bundling is used as a readout for the reduction in tau phosphorylation.

-

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the key signaling pathways involved in tau phosphorylation and the points of intervention for this compound.

References

- 1. [PDF] GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The ATP-Competitive Inhibition Mechanism of ARN25068: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN25068 has been identified as a potent, low-nanomolar inhibitor of three key protein kinases implicated in the pathology of tau-related neurodegenerative disorders: Glycogen Synthase Kinase-3β (GSK-3β), the non-receptor tyrosine kinase FYN, and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A).[1][2][3][4] The dysregulation of these kinases is a central factor in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of diseases such as Alzheimer's.[1][2] this compound presents a multi-target approach, simultaneously modulating these kinases to reduce tau hyperphosphorylation.[1][2][3][4][5] This technical guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism: ATP-Competitive Inhibition

The fundamental mechanism by which this compound exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) at the catalytic binding site of the target kinases.[1][2][3] Computational modeling and X-ray crystallography studies have confirmed that this compound establishes a typical hydrogen-bonding pattern characteristic of ATP-competitive inhibitors within the binding pockets of GSK-3β, FYN, and DYRK1A.[1][2][3] By occupying the ATP-binding site, this compound prevents the kinase from binding its essential phosphate donor, thereby blocking the phosphorylation of downstream substrates like the tau protein.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The data reveals low nanomolar efficacy against GSK-3β and FYN, with a sub-micromolar activity against DYRK1A.

| Assay Type | Target Kinase | Inhibitor | IC50 (nM) | Reference Compound |

| Enzymatic Radiometric Assay | GSK-3β | This compound | 5 | N/A |

| FYN | This compound | 3 | N/A | |

| NanoBRET™ Target Engagement | GSK-3β | This compound | 9.65 | CHIR-99021 (IC50 = 4.78 nM) |

| FYN | This compound | 91.1 | Dasatinib (IC50 = 2.58 nM) | |

| DYRK1A | This compound | Low µM range | N/A |

Table 1: Summary of this compound Inhibitory Potency. Data sourced from enzymatic and cellular assays.[1]

Signaling Pathway of Tau Hyperphosphorylation

This compound targets three kinases that are key contributors to the pathological hyperphosphorylation of tau. FYN can phosphorylate tau at Tyr18, while DYRK1A acts on at least 11 different sites, including Thr212.[2] The phosphorylation by DYRK1A can prime the tau protein for subsequent phosphorylation by GSK-3β, creating a cascade that leads to tau's dissociation from microtubules and its aggregation into NFTs.[2]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its efficacy and mechanism.

Enzymatic Radiometric Assay

This biochemical assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GSK-3β and FYN kinases.

-

Methodology:

-

The reaction mixture is prepared containing the purified kinase (GSK-3β or FYN), a specific substrate peptide, and a buffer solution.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The mixture is incubated to allow for the phosphorylation of the substrate.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, typically using phosphocellulose paper which binds the peptide.

-

The radioactivity of the phosphorylated substrate is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Target Engagement Cellular Kinase Assay

This cell-based assay measures the apparent binding affinity of a test compound to a target kinase within intact cells, providing data on target engagement in a physiological context.

-

Objective: To quantify the ability of this compound to bind to GSK-3β, FYN, and DYRK1A in live HEK293 cells.

-

Methodology:

-

HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

The transfected cells are seeded into assay plates.

-

A cell-permeable fluorescent tracer, which binds to the ATP-binding pocket of the kinase, is added to the cells. This brings the tracer in close proximity to the NanoLuc® fusion protein, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

-

This compound is added at varying concentrations to compete with the tracer for binding to the kinase.

-

The displacement of the tracer by this compound leads to a decrease in the BRET signal.

-

The BRET signal is measured using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) wavelengths.

-

IC50 values are determined by analyzing the concentration-dependent decrease in the BRET signal.

-

Tau Phosphorylation Cellular Assay

This assay assesses the functional outcome of kinase inhibition by measuring the levels of phosphorylated tau in a cellular model.

-

Objective: To evaluate the ability of this compound to reduce tau hyperphosphorylation in a human cell line.

-

Methodology:

-

A human U2OS cell line, engineered to stably express a mutant form of tau (Tau0N4R-TM-tGFP), is used. This model exhibits tau phosphorylation-dependent microtubule bundle formation.

-

The cells are treated with various concentrations of this compound.

-

Following treatment, the cells are fixed and processed for immunofluorescence or Western blot analysis.

-

The extent of tau phosphorylation at specific epitopes is measured using phospho-specific tau antibodies.

-

The effect on microtubule bundling, which is dependent on the phosphorylation state of tau, is observed via fluorescence microscopy. A reduction in tau phosphorylation by this compound is expected to promote the formation of tau-stabilized microtubule bundles.[1][2]

-

Conclusion

This compound is a multi-target kinase inhibitor that operates through an ATP-competitive mechanism.[1][2][3] Quantitative data from both enzymatic and cellular assays demonstrate its high potency against GSK-3β and FYN, and its activity against DYRK1A.[1] By effectively blocking the ATP-binding sites of these key kinases, this compound disrupts the pathological cascade of tau hyperphosphorylation. This makes it a promising candidate for further development in the treatment of tauopathies.[1][2][4] The detailed experimental protocols outlined provide a framework for the continued investigation and evaluation of this and similar multi-target kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. medchemexpress.com [medchemexpress.com]

ARN25068: A Technical Guide to its Early-Stage Research Applications in Tau-Related Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research applications of ARN25068, a promising multi-target inhibitor for neurodegenerative diseases characterized by tau pathology, such as Alzheimer's disease. This compound has been identified as a potent, ATP-competitive inhibitor of three key protein kinases implicated in tau hyperphosphorylation: Glycogen Synthase Kinase-3β (GSK-3β), FYN proto-oncogene, Src family tyrosine kinase (FYN), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] By simultaneously modulating these enzymes, this compound presents a multi-faceted approach to mitigating the downstream pathological events associated with tauopathies.[3][4]

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases to prevent the transfer of a phosphate group to substrate proteins.[3][4] This mechanism has been structurally elucidated through X-ray crystallography studies of this compound in complex with GSK-3β (PDB ID: 7OY5) and DYRK1A (PDB ID: 7OY6).[1][3][5] These studies reveal a typical hydrogen-bonding pattern within the hinge region of the kinases, a characteristic feature of this class of inhibitors.[3][4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Enzymatic Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC50 (nM) |

| GSK-3β | Radiometric | 4.2[1] |

| FYN | Radiometric | 2.2[1] |

| DYRK1A | Not Specified | 903[1] |

Table 2: Cellular Target Engagement of this compound

| Target Kinase | Assay Type | IC50 (nM) |

| GSK-3β | NanoBRET | 9.65[3] |

| FYN | NanoBRET | 91.1[3] |

Table 3: Off-Target Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CLK1 | 76[1] |

| CLK2 | 83[1] |

| CLK4 | 51[1] |

| GSK3α/β | 35[1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

Caption: this compound inhibits GSK-3β, FYN, and DYRK1A, blocking tau hyperphosphorylation.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

While the primary publication does not provide detailed, step-by-step protocols, the following sections outline the methodologies based on the available information and standard laboratory practices.

Enzymatic Radiometric Assays (for GSK-3β and FYN)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

-

Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) by the kinase to a specific substrate. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

-

General Methodology:

-

Recombinant human GSK-3β or FYN enzyme is incubated in a reaction buffer containing a suitable substrate (e.g., a synthetic peptide) and Mg/ATP.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is initiated by the addition of radiolabeled ATP and incubated for a specific time at a controlled temperature.

-

The reaction is stopped, and the substrate is separated from the free radiolabeled ATP (e.g., via filtration and washing on phosphocellulose paper).

-

The radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET™ Target Engagement Intracellular Kinase Assay (for GSK-3β and FYN)

This cell-based assay measures the binding of this compound to its target kinases within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase is fused to a NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site is added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.

-

General Methodology:

-

HEK293 cells are transiently transfected with a plasmid encoding the kinase-NanoLuc® fusion protein.

-

Transfected cells are plated and incubated.

-

The cells are treated with varying concentrations of this compound.

-

The NanoBRET™ Tracer and the NanoGlo® substrate are added to the cells.

-

The filtered luminescence signals from the donor (luciferase) and acceptor (tracer) are measured using a plate reader.

-

The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

-

Tau Phosphorylation Assay in U2OS Cells

This assay assesses the ability of this compound to reduce tau hyperphosphorylation and promote its function in a cellular context.[3][6]

-

Principle: A human U2OS cell line that stably expresses a triple mutant, GFP-tagged tau protein (Tau0N4R-TM-tGFP) is used.[3][7] The phosphorylation state of tau determines its ability to bind to and stabilize microtubules, leading to the formation of microtubule bundles. High levels of phosphorylation cause tau to detach from microtubules.[6] Inhibition of tau kinases by this compound is expected to decrease tau phosphorylation, thereby promoting microtubule binding and the formation of fluorescently visible bundles.[3]

-

General Methodology:

-

The Tau0N4R-TM-tGFP U2OS cells are cultured in appropriate media.[8]

-

Cells are treated with various concentrations of this compound for a defined period (e.g., 2 hours).[8]

-

The cells are then fixed and the nuclei are counterstained (e.g., with DAPI).

-

The formation of GFP-labeled microtubule bundles is visualized and quantified using high-content imaging and analysis software.

-

The increase in microtubule bundle formation in the presence of this compound indicates a reduction in tau phosphorylation.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of therapeutics for tauopathies. Its multi-target approach, engaging three key kinases in the tau phosphorylation cascade, offers the potential for a more robust therapeutic effect compared to single-target agents. The available data demonstrates low nanomolar potency against GSK-3β and FYN in both enzymatic and cellular assays, and a clear effect on tau phosphorylation in a relevant cell model.

Further preclinical development will require a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier. A comprehensive kinome-wide selectivity profiling would also be beneficial to fully understand its off-target effects. The detailed synthesis protocol for this compound is not publicly available in the reviewed literature and would be essential for further chemical exploration and optimization. Subsequent in vivo studies in animal models of tauopathy are a critical next step to validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. innoprot.com [innoprot.com]

- 7. innoprot.com [innoprot.com]

- 8. Alzheimer's Disease (AD) Model: Tau Phosphorylation Assay Cell Line – Cells Online [cells-online.com]

The Kinase Selectivity Profile of ARN25068: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ARN25068 has emerged as a significant compound in the study of neurodegenerative disorders, particularly tauopathies such as Alzheimer's disease.[1][2][3] This technical guide provides an in-depth look at its kinase selectivity profile, compiling available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

Core Activity: A Multi-Targeted Kinase Inhibitor

This compound is characterized as a potent inhibitor of multiple protein kinases implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of several neurodegenerative diseases.[1][2] It is identified as a low nanomolar, well-balanced dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and the non-receptor tyrosine kinase FYN.[2] Additionally, it demonstrates inhibitory activity against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] The simultaneous modulation of these kinases presents a promising therapeutic strategy for tackling the complex pathology of tau-related disorders.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: Primary Target Kinase Inhibition (Enzymatic Assays)

| Kinase Target | IC50 (nM) | Assay Type | Source |

| GSK-3β | 5 | Radiometric | [1] |

| FYN | 3 | Radiometric | [1] |

| GSK-3β | 4.2 | Not Specified | [4] |

| FYN | 2.2 | Not Specified | [4] |

| DYRK1A | 903 | Not Specified | [4] |

Table 2: Cellular Target Engagement (NanoBRET Assay)

| Kinase Target | IC50 (nM) | Cell Line | Source |

| GSK-3β | 9.65 | HEK293 | [1] |

| FYN | 91.1 | HEK293 | [1] |

Table 3: Activity Against Other Kinases

| Kinase Target | IC50 (nM) | Source |

| CLK1 | 76 | [4] |

| CLK2 | 83 | [4] |

| CLK4 | 51 | [4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity profile of this compound.

Human CMGC Kinase Enzymatic Radiometric Assay

This assay was utilized to determine the enzymatic inhibition potency of this compound against GSK-3β and FYN.[1]

-

Principle: This method measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a substrate peptide by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

-

General Protocol:

-

The kinase, a specific substrate peptide, and the test compound (this compound) are incubated together in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP.

-

The radioactivity of the substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

NanoBRET™ Target Engagement Intracellular Kinase Assay

This cell-based assay was employed to confirm the target engagement of this compound within a cellular environment.[1]

-

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target kinase in live cells. It utilizes a fusion protein of the target kinase with a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of a substrate, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

HEK293 cells are transiently transfected with a vector encoding the kinase-NanoLuc® fusion protein.[1]

-

The transfected cells are harvested and resuspended in assay medium.

-

The test compound (this compound) is dispensed into a multi-well plate.

-

The cell suspension and the NanoBRET™ tracer are added to the wells.

-

The plate is incubated to allow for compound binding and cell equilibration.

-

The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent reaction.

-

The BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths.

-

IC50 values are determined from the concentration-dependent decrease in the BRET signal.

-

Tau Phosphorylation Assay in U2OS Cells

This cellular assay was used to evaluate the functional effect of this compound on tau phosphorylation.[1]

-

Principle: This assay measures the extent of tau phosphorylation in a human osteosarcoma (U2OS) cell line engineered to express a tau construct. The effect of the inhibitor on reducing tau phosphorylation is then quantified.

-

Methodology:

-

A U2OS cell line stably expressing a Tau0N4R-TM-tGFP construct is used.[1]

-

Cells are treated with various concentrations of this compound or control compounds (e.g., vehicle, positive control).[1]

-

Following treatment, the cells are fixed and stained to visualize the microtubule network and phosphorylated tau.

-

The extent of tau phosphorylation is quantified, often by measuring the formation of tau-stabilized microtubule bundles.[1]

-

The dose-response relationship is analyzed to determine the compound's efficacy in reducing tau phosphorylation in a cellular context.[1]

-

Visualizing the Molecular Landscape

Signaling Pathway of Tau Hyperphosphorylation

The following diagram illustrates the central role of GSK-3β, FYN, and DYRK1A in the pathological hyperphosphorylation of Tau, a process that this compound aims to inhibit.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the general workflow for characterizing a kinase inhibitor like this compound, from initial screening to cellular validation.

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. researchgate.net [researchgate.net]

The Multi-Kinase Inhibitor ARN25068: A Technical Guide to its Impact on Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN25068 is a potent small molecule inhibitor targeting a triad of kinases implicated in the hyperphosphorylation of the microtubule-associated protein tau: Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A). By attenuating the activity of these enzymes, this compound indirectly promotes the stabilization of microtubules. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental procedures.

Core Mechanism of Action: Inhibition of Tau-Phosphorylating Kinases

This compound functions as an ATP-competitive inhibitor of GSK-3β, FYN, and DYRK1A.[1] These kinases are key regulators of tau phosphorylation.[1] In pathological conditions such as tauopathies, hyperphosphorylation of tau leads to its dissociation from microtubules, resulting in microtubule instability and the formation of neurofibrillary tangles (NFTs).[1][2] this compound, by inhibiting these kinases, reduces the extent of tau phosphorylation. This promotes the binding of tau to microtubules, thereby stabilizing their structure and promoting the formation of microtubule bundles.[1]

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

References

ARN25068: A Multi-Kinase Inhibitor for Tau-Related Neurodegenerative Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound ARN25068, a novel multi-kinase inhibitor with significant potential in the study and therapeutic development for neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. This document details the mechanism of action, quantitative efficacy, and the experimental models used to characterize this promising molecule.

Introduction: Targeting Tau Pathology

Tauopathies are a class of neurodegenerative diseases characterized by the abnormal aggregation of the microtubule-associated protein tau.[1][2] In a healthy neuron, tau protein binds to and stabilizes microtubules, essential components of the cellular cytoskeleton.[2] However, in disease states, tau becomes hyperphosphorylated, causing it to detach from microtubules and form insoluble aggregates known as neurofibrillary tangles (NFTs).[1][2] This process is a hallmark of Alzheimer's disease and other related disorders.[1]

Several protein kinases are implicated in the hyperphosphorylation of tau.[3] Among these, Glycogen Synthase Kinase-3β (GSK-3β), FYN (a member of the Src family of tyrosine kinases), and Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) are considered key players in this pathological cascade.[3] The simultaneous inhibition of multiple kinases involved in tau phosphorylation presents a promising therapeutic strategy.[1] this compound has emerged as a potent inhibitor of GSK-3β and FYN, with additional activity against DYRK1A, positioning it as a valuable tool for research and a promising scaffold for drug development.[2]

Mechanism of Action: A Triple-Threat Inhibitor

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding sites of GSK-3β, FYN, and DYRK1A.[1][2] By blocking the activity of these kinases, this compound effectively reduces the phosphorylation of tau protein. This, in turn, promotes the binding of tau to microtubules, leading to the formation and stabilization of microtubule bundles and counteracting the neurotoxic cascade initiated by tau aggregation.[2]

Signaling Pathway

The signaling pathway targeted by this compound is central to the pathology of tauopathies. GSK-3β, FYN, and DYRK1A directly phosphorylate the tau protein at multiple sites. Specifically, GSK-3β phosphorylates tau at serine and threonine residues, including Ser199, Ser396, and Ser413.[3][4] FYN phosphorylates tau at Tyr18.[3] DYRK1A phosphorylates several sites, with Thr212 being a predominant one, and has been shown to prime tau for subsequent phosphorylation by GSK-3β.[3][4]

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays.

Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) values demonstrate the potent and well-balanced activity of this compound against its primary targets.

| Target Kinase | Enzymatic Radiometric Assay IC50 (nM) | NanoBRET Target Engagement Cellular Kinase Assay IC50 (nM) |

| GSK-3β | 5 | 9.65 |

| FYN | 3 | 91.1 |

| DYRK1A | Not Reported in this format | 903 |

| Data sourced from Demuro et al., 2022.[2] |

Kinase Selectivity Profile

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of 20 different protein kinases at two concentrations.

| Kinase Target | % Inhibition at 0.1 µM | % Inhibition at 10 µM |

| DYRK1A | Not Reported | 92 |

| CDK5/p25 | Not Reported | 97 |

| Other Kinases | Data not fully available in the provided search results. A full panel would be presented in the original publication. | Data not fully available in the provided search results. |

| Data reflects significant off-target inhibition at higher concentrations, suggesting a multi-kinase inhibitor profile. Sourced from Demuro et al., 2022.[2] |

Cellular Activity in a Tauopathy Model

In a cell-based model of tauopathy, this compound demonstrated a dose-dependent effect on the formation of microtubule bundles, a marker for the reduction of tau phosphorylation.

| This compound Concentration | Effect on Microtubule Bundle Formation |

| 0.5 - 100 µM | Dose-dependent increase |

| 10 µM | Significant reduction in tau hyperphosphorylation and promotion of microtubule bundle formation |

| Based on a fluorescence assay in the Tau0N4R-TM-tGFP U2OS cell line. Sourced from Demuro et al., 2022.[2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of this compound to its target kinases within living cells.

Objective: To determine the intracellular IC50 values of this compound for GSK-3β and FYN.

Cell Line: HEK293 cells transiently transfected with NanoLuc®-kinase fusion vectors.

Methodology:

-

Cell Transfection: HEK293 cells are transfected with a vector expressing the target kinase (e.g., GSK-3β or FYN) fused to NanoLuc® luciferase.

-

Compound Addition: The transfected cells are treated with varying concentrations of this compound.

-

Tracer and Substrate Addition: A cell-permeable fluorescent tracer that binds to the kinase is added, along with the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase is in close proximity to the fluorescent tracer. The binding of this compound competes with the tracer, leading to a decrease in the BRET signal.

-

Data Analysis: The BRET signal is measured, and the data is used to calculate the IC50 value, representing the concentration of this compound required to displace 50% of the tracer.

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3β, FYN, and DYRK1A: Master Regulators in Neurodegenerative Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

Methodological & Application

Application Notes: ARN25068 for Tau Phosphorylation Inhibition

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tau Hyperphosphorylation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. researchgate.net [researchgate.net]

- 7. research.uniupo.it [research.uniupo.it]

- 8. ebiohippo.com [ebiohippo.com]

- 9. innoprot.com [innoprot.com]

- 10. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 11. Tau Phosphorylation Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 12. pnas.org [pnas.org]

Application Notes and Protocols for ARN25068 in Neuronal Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN25068 is a potent, multi-target inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] These kinases are critically implicated in the hyperphosphorylation of the tau protein, a central event in the pathology of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[1][2][3] Dysregulation of these kinases contributes to the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions, leading to neuronal dysfunction and cell death.[1] this compound emerges as a promising research tool for investigating the roles of these kinases in tau pathology and for the preclinical evaluation of multi-target kinase inhibition as a therapeutic strategy in neuronal models.

These application notes provide detailed protocols for the use of this compound in common neuronal cell culture models, such as primary cortical neurons and the SH-SY5Y human neuroblastoma cell line, to study its effects on tau phosphorylation and related signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on enzymatic and cell-based assays.

Table 1: Inhibitory Activity of this compound against Target Kinases

| Target Kinase | IC₅₀ (nM) |

| GSK-3β | 4.2 |

| FYN | 2.2 |

| DYRK1A | 903 |

Data derived from in vitro enzymatic assays.[4]

Table 2: Effective and Cytotoxic Concentrations of this compound in a Cell-Based Assay

| Cell Line | Effective Concentration Range (µM) for Tau Phosphorylation Reduction | Cytotoxic Concentration Range (µM) |

| U2OS | 0.5 - 10 | 25 - 100 |

Note: This data is from a human osteosarcoma cell line (U2OS) engineered to express a tau construct.[1] Optimal concentrations for neuronal cells should be determined empirically but can be guided by these findings.

Signaling Pathway

The signaling pathway below illustrates the central role of GSK-3β, FYN, and DYRK1A in tau hyperphosphorylation and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuronal cell culture model of tauopathy.

Experimental Protocols

Protocol 1: Induction of Tau Hyperphosphorylation and Treatment with this compound in Primary Cortical Neurons

This protocol describes the use of okadaic acid (OA), a phosphatase inhibitor, to induce tau hyperphosphorylation in primary cortical neuron cultures, followed by treatment with this compound.[5][6][7]

Materials:

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine and Laminin coated culture plates

-

Okadaic Acid (OA)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin

Procedure:

-

Primary Neuron Culture:

-

Culture primary cortical neurons on poly-D-lysine/laminin coated plates in supplemented Neurobasal medium.

-

Maintain cultures for at least 10 days in vitro (DIV) to allow for maturation.

-

-

Induction of Tau Hyperphosphorylation:

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is advisable to test a concentration range from 0.5 µM to 10 µM. Ensure the final DMSO concentration is below 0.1%.

-

After the 24-hour OA treatment, add the different concentrations of this compound to the culture wells.

-

Incubate for an additional 6 hours.[5]

-

-

Cell Lysis and Protein Analysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Analyze the levels of phosphorylated and total tau by Western blotting using specific antibodies. Use β-actin as a loading control.

-

Protocol 2: Evaluation of this compound in Differentiated SH-SY5Y Cells

This protocol outlines the differentiation of SH-SY5Y cells into a neuronal phenotype and subsequent treatment to assess the effects of this compound on tau phosphorylation.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

Retinoic acid (RA)

-

Brain-derived neurotrophic factor (BDNF)

-

Okadaic Acid (OA)

-

This compound (dissolved in DMSO)

-

Materials for cell lysis and Western blotting as in Protocol 1.

Procedure:

-

Differentiation of SH-SY5Y Cells:

-

Plate SH-SY5Y cells at a low density in DMEM/F12 with 10% FBS.

-

To initiate differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid.

-

Continue differentiation for 5-7 days, changing the medium every 2-3 days.

-

For terminal differentiation, replace the RA-containing medium with serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.

-

-

Induction of Tau Hyperphosphorylation and this compound Treatment:

-

In differentiated SH-SY5Y cells, induce tau hyperphosphorylation by treating with 20-50 nM Okadaic Acid for 18-24 hours.

-

Following OA induction, treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) for a further 6-24 hours.

-

-

Analysis:

-

Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 to assess the levels of phosphorylated and total tau.

-

Conclusion

This compound is a valuable pharmacological tool for studying the intricate roles of GSK-3β, FYN, and DYRK1A in the context of tau-related neurodegeneration. The provided protocols offer a framework for utilizing this compound in relevant neuronal cell culture models to investigate its potential in mitigating tau hyperphosphorylation. Researchers are encouraged to optimize these protocols for their specific experimental needs, particularly concerning the optimal concentrations and treatment durations for their chosen neuronal cell type.

References

- 1. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. researchgate.net [researchgate.net]

- 5. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization | PLOS One [journals.plos.org]

Application Notes and Protocols: In Vitro Kinase Assay with ARN25068

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN25068 is a potent, sub-micromolar inhibitor of several protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β), FYN, and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1][2][3]. These kinases are implicated in the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[4][5][6]. The inhibitory activity of this compound makes it a valuable research tool for studying the roles of these kinases in tauopathies and for the development of potential therapeutic agents.

This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases. The described method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction, providing a highly sensitive and reproducible measurement of kinase inhibition.

Principle of the Assay

The in vitro kinase assay described here is based on the quantification of ATP consumption during the phosphorylation of a substrate by a target kinase. The reaction mixture includes the kinase, a specific substrate, and ATP. As the kinase transfers phosphate groups from ATP to the substrate, ATP is consumed. After a set incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed. Therefore, a higher luminescent signal indicates greater inhibition of kinase activity.

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The IC50 values for this compound against its primary target kinases from enzymatic assays are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the ATP and substrate concentrations.

| Target Kinase | Reported IC50 Values | Reference |

| GSK-3β | 4.17 µM | [1] |

| GSK-3β | 9.65 nM | [4] |

| GSK-3β | 4.2 nM | [2] |

| FYN | 2.17 µM | [1] |

| FYN | 91.1 nM | [4] |

| FYN | 2.2 nM | [2] |

| DYRK1A | 903 nM | [2] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing an in vitro kinase assay with this compound. This protocol is a general guideline and may require optimization for specific experimental setups.

Materials and Reagents

-

Kinases: Recombinant active GSK-3β, FYN, or DYRK1A

-

Substrates: Specific peptide or protein substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide sequence)

-

This compound: Stock solution in 100% DMSO

-

ATP: Adenosine 5'-triphosphate

-

Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

Luminescence-based ATP Detection Kit: (e.g., Kinase-Glo®)

-

Microplates: White, opaque 96-well or 384-well plates suitable for luminescence readings

-

Plate Reader: Luminometer

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ebiohippo.com [ebiohippo.com]

- 4. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.uniupo.it [research.uniupo.it]

- 6. This compound, a versatile starting point towards triple GSK-3β/FYN/DYRK1A inhibitors to tackle tau-related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of ARN25068 Stock Solution for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of ARN25068, a potent triple inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), FYN tyrosine kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This compound is instrumental in studying the signaling pathways involved in tau hyperphosphorylation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[2][3][4][5] The following protocols are intended to guide researchers in preparing this compound for use in various cell-based assays.

Introduction

This compound is a sub-micromolar inhibitor of GSK-3β, FYN, and DYRK1A, three protein kinases implicated in the hyperphosphorylation of the tau protein.[1][2] By inhibiting these kinases, this compound reduces tau phosphorylation, which can prevent the formation of neurofibrillary tangles and promote microtubule stabilization.[2][3][5] Its multi-target nature makes it a valuable tool for investigating the complex signaling cascades underlying tauopathies.[2][3][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 362.45 g/mol [1] |

| Formula | C₁₉H₁₈N₆S[1] |

| CAS Number | 2649882-80-2[1] |

| Form | Solid[1] |

| Solubility (25°C) | DMSO: 120 mg/mL (ultrasonic)[1] |

| Purity | ≥99.0%[1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1][6][7] |

Signaling Pathway of this compound in Tau Phosphorylation

This compound acts as an ATP-competitive inhibitor at the binding sites of GSK-3β, FYN, and DYRK1A.[2] The inhibition of these kinases interrupts the signaling cascade that leads to the hyperphosphorylation of tau protein. This reduction in phosphorylated tau promotes its binding to microtubules, leading to their stabilization.

This compound inhibits key kinases to reduce tau hyperphosphorylation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended for enhancing solubility)

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6245 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 362.45 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 362.45 g/mol = 0.0036245 g = 3.6245 mg

-

-

-

Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6][7]

Experimental Workflow: Using this compound in a Cell-Based Assay

The following diagram illustrates a general workflow for using the prepared this compound stock solution in a typical cell-based assay, such as a tau phosphorylation assay.

General workflow for a cell-based assay using this compound.

Protocol for Cell Treatment:

-